Ketimipramine
CAS No.: 796-29-2
Cat. No.: VC1574006
Molecular Formula: C19H22N2O
Molecular Weight: 294.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 796-29-2 |
|---|---|
| Molecular Formula | C19H22N2O |
| Molecular Weight | 294.4 g/mol |
| IUPAC Name | 11-[3-(dimethylamino)propyl]-6H-benzo[b][1]benzazepin-5-one |
| Standard InChI | InChI=1S/C19H22N2O/c1-20(2)12-7-13-21-17-10-5-3-8-15(17)14-19(22)16-9-4-6-11-18(16)21/h3-6,8-11H,7,12-14H2,1-2H3 |
| Standard InChI Key | PXHIRIWYXDUSMR-UHFFFAOYSA-N |
| SMILES | CN(C)CCCN1C2=CC=CC=C2CC(=O)C3=CC=CC=C31 |
| Canonical SMILES | CN(C)CCCN1C2=CC=CC=C2CC(=O)C3=CC=CC=C31 |
Introduction
Chemical Structure and Properties
Molecular Identity and Representation
Ketimipramine represents a modification of the dibenzazepine structure characteristic of several tricyclic antidepressants. Its molecular formula is C₁₉H₂₂N₂O with a molecular weight of 294.4 g/mol . The compound's structure can be represented through several chemical notation systems:
Table 1: Chemical Identification Parameters for Ketimipramine
| Parameter | Value |
|---|---|
| Chemical Name | 10-oxo-5-[3-(dimethylamino)propyl]-10,11-dihydro-5H-dibenz[b,f]azepine |
| Molecular Formula | C₁₉H₂₂N₂O |
| Molecular Weight | 294.398 g/mol |
| CAS Registry Number | 796-29-2 |
| SMILES Notation | CN(C)CCCN1C2=CC=CC=C2CC(=O)C3=CC=CC=C13 |
| InChIKey | PXHIRIWYXDUSMR-UHFFFAOYSA-N |
| PubChem CID | 28424 |
| ChEMBL ID | CHEMBL2110856 |
The chemical structure features a tricyclic ring system with a ketone group at the 10-position, which distinguishes it from imipramine . This structural modification is the key difference that potentially influences its pharmacological profile.
Structural Comparison with Imipramine
The structural relationship between ketimipramine and imipramine provides insight into structure-activity relationships within the tricyclic antidepressant class. The primary difference is the presence of a ketone (C=O) group in ketimipramine versus the corresponding methylene (CH₂) group in imipramine .
Table 2: Structural Comparison Between Ketimipramine and Imipramine
| Feature | Ketimipramine | Imipramine |
|---|---|---|
| Molecular Formula | C₁₉H₂₂N₂O | C₁₉H₂₄N₂ |
| Molecular Weight | 294.398 g/mol | 280.407 g/mol |
| Key Structural Difference | Ketone group (C=O) at position 10 | Methylene group (CH₂) at position 10 |
| Basic Ring Structure | Tricyclic dibenzazepine | Tricyclic dibenzazepine |
| Side Chain | 3-(dimethylamino)propyl | 3-(dimethylamino)propyl |
This seemingly small structural difference appears to influence the pharmacological properties and side effect profile while maintaining comparable antidepressant efficacy .
Clinical Research and Historical Development
Historical Context
Ketimipramine was developed during a period of significant expansion in psychopharmacology research, particularly focused on antidepressant compounds. The historical context of ketimipramine's development is intertwined with the work of Roland Kuhn, who conducted extensive research on tricyclic antidepressants .
In 1965, documentation indicates that Kuhn learned from the pharmaceutical company Geigy that a doctor from St. Gallen had expressed interest in "Keto" samples, suggesting some distribution of the compound for clinical evaluation . This places ketimipramine within the broader historical context of early psychopharmacological research in Switzerland.
Clinical Trials and Efficacy
Clinical research on ketimipramine was conducted primarily in the late 1960s and early 1970s. Several studies evaluated its efficacy in depressed patients:
Table 3: Key Clinical Studies on Ketimipramine
The clinical research findings suggested that ketimipramine demonstrated efficacy comparable to imipramine in the treatment of depression . The research indicated that ketimipramine was "as effective as imipramine for the depression treatment, with fewer secondary effects" , suggesting a potentially improved side effect profile.
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